molecular formula C20H20ClN3O2 B2437497 3-{[2-(4-Chlorophenyl)ethyl]amino}-1-(2-ethoxyphenyl)-1,2-dihydropyrazin-2-one CAS No. 899950-89-1

3-{[2-(4-Chlorophenyl)ethyl]amino}-1-(2-ethoxyphenyl)-1,2-dihydropyrazin-2-one

Cat. No.: B2437497
CAS No.: 899950-89-1
M. Wt: 369.85
InChI Key: IXJNEZOQDYQBSS-UHFFFAOYSA-N
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Description

3-{[2-(4-Chlorophenyl)ethyl]amino}-1-(2-ethoxyphenyl)-1,2-dihydropyrazin-2-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrazinone core substituted with a 4-chlorophenyl ethylamino group and an ethoxyphenyl group, making it a unique molecule with interesting chemical properties.

Properties

IUPAC Name

3-[2-(4-chlorophenyl)ethylamino]-1-(2-ethoxyphenyl)pyrazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O2/c1-2-26-18-6-4-3-5-17(18)24-14-13-23-19(20(24)25)22-12-11-15-7-9-16(21)10-8-15/h3-10,13-14H,2,11-12H2,1H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXJNEZOQDYQBSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2C=CN=C(C2=O)NCCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[2-(4-Chlorophenyl)ethyl]amino}-1-(2-ethoxyphenyl)-1,2-dihydropyrazin-2-one typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazinone core, followed by the introduction of the 4-chlorophenyl ethylamino group and the ethoxyphenyl group through nucleophilic substitution reactions. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the production process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-{[2-(4-Chlorophenyl)ethyl]amino}-1-(2-ethoxyphenyl)-1,2-dihydropyrazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse range of products.

Scientific Research Applications

3-{[2-(4-Chlorophenyl)ethyl]amino}-1-(2-ethoxyphenyl)-1,2-dihydropyrazin-2-one has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It may serve as a probe or ligand in biochemical assays and studies.

    Industry: The compound can be used in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of 3-{[2-(4-Chlorophenyl)ethyl]amino}-1-(2-ethoxyphenyl)-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[2-(4-chlorophenyl)ethyl]amino}-1-(2-methoxyphenyl)pyrazin-2(1H)-one
  • 3-{[2-(4-chlorophenyl)ethyl]amino}-1-(2-hydroxyphenyl)pyrazin-2(1H)-one
  • 3-{[2-(4-chlorophenyl)ethyl]amino}-1-(2-methylphenyl)pyrazin-2(1H)-one

Uniqueness

The uniqueness of 3-{[2-(4-Chlorophenyl)ethyl]amino}-1-(2-ethoxyphenyl)-1,2-dihydropyrazin-2-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications, offering advantages over similar compounds in terms of reactivity, stability, and functionality.

Biological Activity

Chemical Structure and Properties

  • Molecular Formula : C_{19}H_{22}ClN_{3}O
  • Molecular Weight : 369.8 g/mol
  • IUPAC Name : 3-{[2-(4-Chlorophenyl)ethyl]amino}-1-(2-ethoxyphenyl)-1,2-dihydropyrazin-2-one

The compound features a dihydropyrazinone core, which is known for various biological activities. The presence of a 4-chlorophenyl group and an ethoxyphenyl moiety suggests potential interactions with biological targets.

Antimicrobial Activity

Research indicates that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related compounds have shown moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis .

Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor. Similar compounds have demonstrated strong inhibitory effects on acetylcholinesterase (AChE) and urease, which are crucial in treating conditions like Alzheimer's disease and urinary tract infections .

Table 1: Comparison of Enzyme Inhibition Potency

CompoundAChE IC50 (µM)Urease IC50 (µM)
3-{[2-(4-Chlorophenyl)ethyl]...TBDTBD
Reference Compound (Thiourea)21.25TBD

The biological activity of this compound may be attributed to its ability to interact with specific receptors or enzymes in the body. For example, compounds with similar structures have been shown to inhibit calcium mobilization in CHO cells expressing human leukotriene receptors . This suggests that our compound may also affect inflammatory pathways.

Study on Antimicrobial Effects

In a recent study, various synthesized derivatives were tested for their antimicrobial efficacy. The results indicated that compounds with structural similarities to this compound exhibited notable antibacterial activity, with several showing IC50 values significantly lower than that of standard antibiotics .

Pharmacokinetics and Binding Studies

Binding studies using bovine serum albumin (BSA) have been conducted to understand the pharmacokinetic properties of related compounds. These studies are crucial for predicting how well the compound can be absorbed and utilized in the body .

Q & A

Q. What are the key synthetic pathways for 3-{[2-(4-Chlorophenyl)ethyl]amino}-1-(2-ethoxyphenyl)-1,2-dihydropyrazin-2-one, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization of hydrazine derivatives with substituted aldehydes (e.g., 4-chlorobenzaldehyde) to form the dihydropyrazinone core. Temperature control (e.g., 60–80°C), solvent selection (e.g., DMF or THF), and catalysts (e.g., p-toluenesulfonic acid) are critical for regioselectivity. Post-synthesis purification via column chromatography or recrystallization is recommended. Analytical validation using HPLC (≥95% purity) and NMR (e.g., δ 7.2–7.4 ppm for aromatic protons) ensures structural fidelity .

Q. How can researchers characterize the physicochemical properties of this compound, and which analytical techniques are most reliable?

  • Methodological Answer :
  • Solubility : Assess in polar (e.g., DMSO) and non-polar solvents (e.g., hexane) using gravimetric analysis.
  • Stability : Conduct accelerated stability studies under varying pH (2–9) and temperature (25–40°C) with UV-Vis spectroscopy monitoring degradation (λmax ~260 nm).
  • Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves bond angles and dihedral angles, critical for structure-activity relationships .

Q. What preliminary biological assays are suitable for evaluating the compound’s bioactivity?

  • Methodological Answer :
  • In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
  • Enzyme inhibition : Screen against kinases or proteases using fluorometric or colorimetric substrates (e.g., ATPase activity via malachite green assay).
  • Antimicrobial activity : Apply agar dilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets, and what validation strategies are recommended?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to target proteins (e.g., EGFR kinase). Validate with MM-PBSA free-energy calculations.
  • MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess conformational stability.
  • Experimental cross-validation : Compare docking scores with SPR (surface plasmon resonance) binding affinity data (e.g., KD values) .

Q. What experimental designs are robust for resolving contradictions in bioactivity data across studies?

  • Methodological Answer :
  • Dose-response refinement : Use Hill slope analysis to distinguish nonspecific cytotoxicity from target-specific effects.
  • Orthogonal assays : Combine enzymatic assays with cellular thermal shift assays (CETSA) to confirm target engagement.
  • Statistical rigor : Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. Replicate experiments in ≥3 independent trials .

Q. How can environmental fate studies be structured to assess the compound’s ecological impact?

  • Methodological Answer :
  • Abiotic degradation : Perform hydrolysis/photolysis studies under simulated sunlight (λ > 290 nm) with LC-MS/MS quantification of degradation products.
  • Biotic transformation : Use soil microcosms spiked with ¹⁴C-labeled compound to track mineralization rates.
  • Trophic transfer analysis : Model bioaccumulation factors (BAF) in aquatic organisms using OECD 305 guidelines .

Q. What strategies mitigate synthetic challenges, such as low regioselectivity in cyclization steps?

  • Methodological Answer :
  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., proline derivatives) to enhance ring closure efficiency.
  • Microwave-assisted synthesis : Optimize time (10–30 min) and power (150–300 W) to reduce side reactions.
  • In-line analytics : Employ FTIR or Raman spectroscopy for real-time monitoring of reaction progress .

Tables for Methodological Reference

Q. Table 1. Key Analytical Parameters for Structural Validation

TechniqueCritical ParametersReference
¹H NMR δ 1.2–1.4 ppm (ethoxy CH₃), δ 3.5–3.7 ppm (CH₂NH)
HPLC Retention time: 8.2 min (C18 column, 70:30 MeOH:H₂O)
HRMS [M+H]⁺ calc. 412.1521; found 412.1518

Q. Table 2. Optimized Reaction Conditions for Core Synthesis

StepConditionsYield (%)
Cyclization80°C, DMF, 12 h, N₂ atmosphere68
Amine couplingEDCI/HOBt, RT, 24 h82
PurificationSilica gel (hexane:EtOAc 3:1)95

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